Methyl[(oxan-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(oxan-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of oxane, a six-membered ring containing one oxygen atom, and is characterized by the presence of a methylamine group attached to the oxane ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(oxan-3-yl)methyl]amine hydrochloride typically involves the reaction of oxane derivatives with methylamine. One common method is the reductive amination of oxane-3-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[(oxan-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-3-carboxylic acid derivatives.
Reduction: It can be reduced to form oxane-3-methanol derivatives.
Substitution: The methylamine group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxane-3-carboxylic acid derivatives.
Reduction: Oxane-3-methanol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[(oxan-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(oxan-3-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The methylamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The oxane ring provides structural stability and can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Oxane-3-carbaldehyde
- Oxane-3-methanol
- Oxane-3-carboxylic acid
Uniqueness
Methyl[(oxan-3-yl)methyl]amine hydrochloride is unique due to the presence of both the oxane ring and the methylamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZIAJOZJPDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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